2-(2-Chloro-5-methoxyphenyl)acetonitrile
Description
Chemical Structure and Properties 2-(2-Chloro-5-methoxyphenyl)acetonitrile (CAS: CID 21514739) is an aromatic nitrile derivative with the molecular formula C₉H₈ClNO. Its structure features a phenyl ring substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position, linked to an acetonitrile group. Key structural identifiers include:
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 |
InChI Key |
KBQRQQFFSGMVHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-(3-Chloro-5-methoxyphenyl)acetonitrile
- Molecular Formula: C₉H₈ClNO (identical to the target compound).
- CAS : 178486-31-2.
- Key Differences : The chlorine atom is at the 3-position instead of 2. This positional isomer is reported as a liquid at room temperature , contrasting with the solid state common in many nitriles.
- Synthesis : Likely synthesized via similar routes but with altered regioselectivity in electrophilic substitution reactions .
2-(2-Fluoro-5-methoxyphenyl)acetonitrile
- Molecular Formula: C₉H₈FNO.
- CAS : 672931-28-1.
- Key Differences : Fluorine replaces chlorine, reducing molecular weight (165.16 g/mol vs. 181.62 g/mol) and altering electronegativity.
- Toxicity : Classified as [劇]III (hazard category III in Japan) and requires cold storage (0–6°C), indicating higher reactivity or instability compared to the chloro analog .
Halogenated Derivatives
2-(2,4-Dichlorophenyl)acetonitrile
- Molecular Formula : C₈H₅Cl₂N.
- Properties : The additional chlorine at the 4-position increases lipophilicity (logP) and may enhance binding to hydrophobic targets. Elemental analysis data (C: 32.65%, H: 2.17%, N: 3.85%) align with its higher halogen content .
- Synthesis : Involves intermediate chlorination steps and isothiocyanate derivatization .
(2-Chloro-5-fluorophenyl)acetonitrile
Functional Group Variations
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone
- Molecular Formula : C₉H₉ClO₃.
- Structural Contrast : Replaces the nitrile group with a ketone , altering reactivity (e.g., susceptibility to nucleophilic attack).
- Synthesis : Prepared via Friedel-Crafts acylation using chloroacetyl chloride or chloroacetonitrile .
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile
Physicochemical and Electronic Properties
*Note: Physical state inferred from analogs; exact data unavailable for the target compound.
Electronic Structure Insights
- HOMO-LUMO Gaps: In related nitriles like methyl 2-(4-methyl-2-oxochromen-7-yl)acetonitrile, DFT calculations show non-planar structures with HOMO localized on aromatic rings and LUMO on nitrile groups, influencing redox reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
